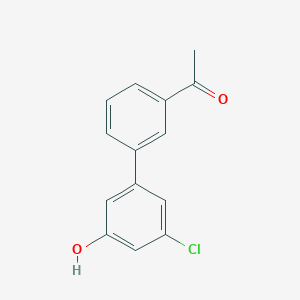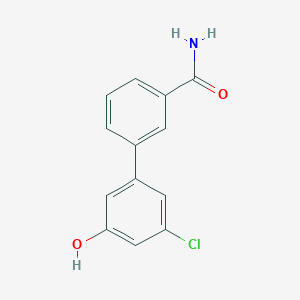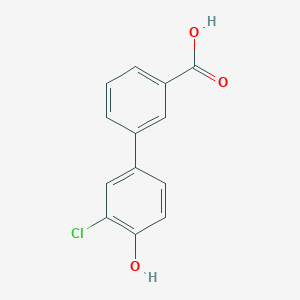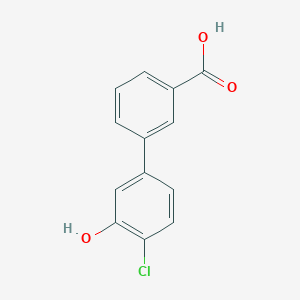
5-(3-Acetylphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-3-chlorophenol, 95% (5-APC-3-CP) is a chemical compound that is a white, crystalline solid. It is a derivative of phenol and is used in a variety of applications, including as an intermediate in the manufacture of pharmaceuticals and other products. 5-APC-3-CP has a melting point of 189-190°C, a boiling point of 360°C, and a density of 1.18 g/cm3. It is soluble in methanol, ethanol, and acetone, but insoluble in water.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning, increased alertness and concentration, and increased muscle strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Acetylphenyl)-3-chlorophenol, 95% has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is also highly flammable and can be toxic if inhaled or ingested, so it should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-Acetylphenyl)-3-chlorophenol, 95%. One potential use is in the development of new drugs for the treatment of Alzheimer’s disease, as it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Another potential use is in the development of compounds for use as fluorescent probes for imaging in biological systems. Additionally, it could be used in the synthesis of other compounds for use in the synthesis of pharmaceuticals and other products. Finally, it could be used as a reagent in the synthesis of compounds used in the treatment of cancer.
Métodos De Síntesis
5-(3-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a two-step process. In the first step, 3-chlorophenol is reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-chloro-3-acetylphenol. In the second step, the 5-chloro-3-acetylphenol is heated with an acid, such as sulfuric acid or hydrochloric acid, to form 5-(3-Acetylphenyl)-3-chlorophenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-aminolevulinic acid, which is used in the treatment of certain types of cancer. It has also been used as a reagent in the synthesis of compounds that can be used as fluorescent probes for imaging in biological systems. In addition, it has been used as a reagent in the synthesis of compounds used in the treatment of Alzheimer’s disease.
Propiedades
IUPAC Name |
1-[3-(3-chloro-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGRYMVIZUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685945 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-chlorophenol | |
CAS RN |
1261971-92-9 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














